3-Ethyl-5-methylphenol

Descripción

Contextualization of Phenolic Compounds in Organic Chemistry Research

Phenolic compounds represent a significant and diverse family of organic molecules characterized by a hydroxyl (–OH) group attached directly to an aromatic ring. britannica.com This structural feature imparts distinct chemical properties, differentiating them from aliphatic alcohols. Phenols generally exhibit higher acidity and boiling points than alcohols of similar molecular weight due to stronger hydrogen bonding and the electron-delocalizing effect of the aromatic ring. britannica.com

In organic chemistry research, phenolic compounds are of immense interest due to their widespread occurrence in nature and their versatile applications. researchgate.netresearchgate.net They serve as crucial intermediates in industrial synthesis for producing plastics, dyes, pharmaceuticals, and antioxidants. britannica.comresearchgate.net Many natural phenolic compounds are studied for their potent biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, making them important targets in medicinal chemistry and food science. researchgate.netnih.gov The reactivity of the phenolic ring and the hydroxyl group allows for a wide range of chemical transformations, further cementing their role as foundational building blocks in synthetic chemistry. researchgate.net

Classification and Structural Features of Meta-Cresols

Within the large family of phenols, cresols, or methylphenols, are a subgroup where a methyl group is substituted onto the phenol (B47542) ring. wikipedia.org Depending on the relative position of the methyl and hydroxyl groups, three structural isomers exist: ortho-cresol (2-methylphenol), meta-cresol (3-methylphenol), and para-cresol (4-methylphenol). wikipedia.org

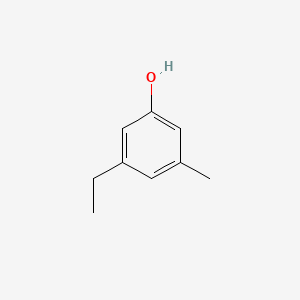

3-Ethyl-5-methylphenol belongs to the class of meta-cresols. hmdb.cafoodb.ca The core structure of meta-cresols is a benzene (B151609) ring where a hydroxyl group and a methyl group are located at positions 1 and 3, respectively. drugbank.comymdb.caiarc.fr The defining characteristic of this compound is the presence of an additional ethyl group at position 5 on this meta-cresol framework. Its systematic IUPAC name is this compound. nih.gov

The general properties of cresols, such as being colorless liquids or solids with melting points near room temperature and having a characteristic "coal tar" smell, are influenced by the substitution pattern on the phenolic ring. wikipedia.org

Significance of this compound in Contemporary Chemical Research

While extensive literature on common phenols is available, this compound is a more specialized compound. hmdb.cafoodb.ca Its significance in contemporary research lies primarily in its role as a synthetic intermediate or a building-block chemical. researchgate.netmedkoo.com It is used in the preparation of more complex molecules, such as in the synthesis of bis(3-ethyl-5-methyl-4-maleimidophenyl) methane, an important bismaleimide (B1667444) used in materials science. google.com

The compound is classified as a bioactive chemical, suggesting potential applications in biochemical research. biocat.com Furthermore, its analysis by methods like high-performance liquid chromatography (HPLC) has been established, which is crucial for its use in pharmacokinetics and for isolating impurities in preparative separations. sielc.com The detection of this compound in some food products, like cereals, also opens potential avenues for its use as a biomarker for dietary consumption. hmdb.cafoodb.ca

Chemical and Physical Properties of this compound

The following tables summarize the key identifiers and physicochemical properties of this compound based on available research data.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | 5-Ethyl-m-cresol, 3-Methyl-5-ethylphenol, 5-Ethyl-3-methylphenol | nih.govnih.gov |

| CAS Number | 698-71-5 | nih.gov |

| Molecular Formula | C9H12O | nih.gov |

| Molecular Weight | 136.19 g/mol | nih.govstenutz.eu |

| InChIKey | XTCHLXABLZQNNN-UHFFFAOYSA-N | nih.gov |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Description | Solid | nih.gov |

| Melting Point | 52-54 °C | nih.govstenutz.eu |

| Boiling Point | 232.8 - 236 °C at 760 mmHg | stenutz.eucrysdotllc.com |

| Water Solubility | 2.32 mg/mL at 25 °C | hmdb.canih.gov |

| Experimental pKa | 10.1 | foodb.ca |

| Appearance | Solid powder | medkoo.com |

List of Mentioned Compounds

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-4-7(2)5-9(10)6-8/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCHLXABLZQNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220101 | |

| Record name | 3-Ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Ethyl-5-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.32 mg/mL at 25 °C | |

| Record name | 3-Ethyl-5-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

698-71-5 | |

| Record name | 3-Ethyl-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHYL-5-METHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ETHYL-5-METHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV1NMG73ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Ethyl-5-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 °C | |

| Record name | 3-Ethyl-5-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Ethyl 5 Methylphenol

Novel Synthetic Routes to 3-Ethyl-5-methylphenol

The synthesis of 3,5-disubstituted phenols like this compound is of significant interest due to the difficulty in accessing them through traditional methods. nih.gov Researchers have focused on developing novel routes that offer high regioselectivity and yield.

Hydroxylation of Alkylbenzenes: A Case Study with 3-Ethyltoluene

The direct conversion of a C-H bond on an aromatic ring to a hydroxyl group is a highly sought-after transformation. One promising, though challenging, route to this compound is the direct hydroxylation of 3-ethyltoluene. This approach circumvents the need for pre-functionalized substrates.

A highly relevant analogous process is the one-pot C-H activation/borylation/oxidation sequence. nih.govnih.gov This methodology has been successfully applied to prepare 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene (B146084) on a multigram scale. nih.govnih.gov The process involves an iridium-catalyzed borylation of the arene at the sterically most accessible C-H bond, which in the case of a 1,3-substituted benzene (B151609), is the C5 position. The resulting boronic ester intermediate is then oxidized in the same pot to the corresponding phenol (B47542). nih.gov

Applying this logic to 3-ethyltoluene, the synthetic sequence would be:

Iridium-Catalyzed Borylation : 3-Ethyltoluene is treated with a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst. The catalyst directs the borylation to the C-H bond meta to both the ethyl and methyl groups.

Oxidation : The crude boronic ester is then oxidized, typically using an oxidizing agent like Oxone (potassium peroxymonosulfate) or hydrogen peroxide, to yield this compound. nih.gov

This one-pot procedure is advantageous as it avoids the isolation of intermediates and can be completed within a day under mild conditions. nih.gov

Table 1: One-Pot C-H Activation/Borylation/Oxidation Sequence for a 3,5-Disubstituted Phenol

| Step | Reactants/Reagents | Intermediate/Product | Key Features | Reference |

| 1. C-H Borylation | 3-Bromotoluene, (Ind)Ir(cod), dmpe, H-BPin | 2-(3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Iridium-catalyzed; High regioselectivity at C5 position; High temperature (150 °C). | nih.govnih.gov |

| 2. Oxidation | Crude boronic ester, THF, H₂O, Oxone | 3-Bromo-5-methylphenol | One-pot sequence; Avoids intermediate isolation; High yield (81%). | nih.govnih.gov |

Direct hydroxylation of alkylbenzenes using powerful oxidizing agents like hydrogen peroxide in superacidic media has also been explored. worldscientific.com In this method, the initially formed phenol is protonated by the superacid, which deactivates it towards further electrophilic attack or over-oxidation, leading to high yields. worldscientific.com

Exploration of Alternative Precursors and Catalytic Systems

Given the challenges of direct hydroxylation, several alternative strategies have been developed for constructing the 3,5-dialkylphenol scaffold.

From Hydroxypyrones : A versatile method involves the reaction of 3-hydroxypyrone derivatives with nitroalkenes in a one-step pericyclic cascade reaction. This approach offers complete regiochemical control, allowing for the synthesis of highly substituted phenols. By choosing appropriately substituted pyrones and nitroalkenes, one can construct a wide array of polysubstituted phenols. oregonstate.edu

Photochemical Rearrangement : An innovative approach uses light to induce the migration of alkyl groups on a phenol ring. In the presence of a Lewis or Brønsted acid, irradiation can cause a meta-positioned alkyl group to selectively migrate to the ortho or para position. This method allows for the reconfiguration of readily available phenols into other isomers without requiring de novo synthesis. nih.gov

Metal-Catalyzed Cross-Coupling Routes : More complex pathways can involve the construction of the aromatic ring. For instance, Rh(III)-catalyzed coupling of phosphonium (B103445) cations with internal alkynes has been shown to produce 3,4,5-trisubstituted phenol derivatives. rsc.org While not a direct route to this compound, this highlights the power of modern catalytic methods in building complex phenol structures.

Derivatization Strategies for this compound

The this compound core can be chemically modified to produce a range of derivatives with potentially new properties. The hydroxyl group and the activated aromatic ring are the primary sites for such transformations.

Synthesis of Halogenated Derivatives (e.g., 4-Chloro-3-ethyl-5-methylphenol)

Halogenation of phenols occurs via electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho-, para-director. In this compound, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para to it (position 4) are activated. Due to steric hindrance from the adjacent ethyl and methyl groups, substitution is highly favored at the less hindered C4 position.

A common method for the chlorination of analogous phenols like 3,5-dimethylphenol (B42653) is oxychlorination. google.com This process typically involves reacting the phenol with a source of chlorine, such as hydrochloric acid, in the presence of an oxidizing agent (e.g., oxygen, air) and a copper salt catalyst. google.com

A representative procedure for the synthesis of the analogous 4-chloro-3,5-dimethylphenol (B1207549) involves:

Reactants : 3,5-Dimethylphenol, a chlorinating agent (e.g., HCl), and an oxidizing agent (e.g., O₂). google.com

Catalyst : A cupric salt, such as copper chloride, copper sulfate (B86663), or copper nitrate. google.com

Solvent : An organic solvent like dichloroethane or chlorobenzene. google.com

Conditions : The reaction is typically carried out at elevated temperatures (e.g., 60-120 °C) under oxygen or air pressure. google.com

This method provides high yields of the 4-chloro product. google.com A similar strategy would be expected to be effective for the synthesis of 4-chloro-3-ethyl-5-methylphenol. Direct chlorination of 3-ethylphenol (B1664133) using sulfuryl chloride (SO₂Cl₂) has also been reported to yield 4-chloro-3-ethylphenol, a related structure. researchgate.net

Table 2: Conditions for Synthesis of an Analogous Chlorinated Phenol

| Starting Material | Chlorinating Agent | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3,5-Dimethylphenol | HCl | Oxygen | Copper Chloride Dihydrate | Dichloroethane | 80 | 95.2 | google.com |

| 3,5-Dimethylphenol | HCl | Oxygen | Copper Sulfate Pentahydrate | Chlorobenzene | 120 | 93.0 | google.com |

Formation of Oxidized Derivatives and Quinone Species

The oxidation of phenols can lead to a variety of products, including phenoxy radicals, quinones, or coupled dimers. This compound, being a hindered phenol, can act as a radical scavenger. vinatiorganics.comvinatiorganics.com The oxidation process begins with the abstraction of the hydrogen atom from the hydroxyl group to form a stable phenoxy radical. partinchem.com The stability of this radical is enhanced by the steric hindrance provided by the ortho-alkyl groups (in this case, the meta-positioned groups reduce reactivity at the ortho positions) and resonance delocalization. partinchem.comrasayanjournal.co.in

This phenoxy radical can then undergo several potential reactions:

Quinone Formation : If the para position is unsubstituted (as it is in this compound), the phenoxy radical can react with an oxidizing agent to form a p-benzoquinone. However, the oxidation of 2,6-dialkylphenols often leads to quinones, while oxidation of phenols with an open para position can sometimes lead to polymerization or coupling. google.com The formation of 2-ethyl-6-methyl-p-benzoquinone would be a plausible, albeit potentially low-yield, outcome depending on the oxidant used.

Dimerization : Phenoxy radicals can couple with each other. For example, the oxidation of 2,6-di-tert-butylphenol (B90309) primarily leads to the formation of a diphenoquinone (B1195943) through a C-C coupling reaction. google.com

The specific product formed depends heavily on the structure of the phenol, the oxidizing agent, and the reaction conditions. Common oxidizing agents used for converting phenols or hydroquinones to quinones include sodium dichromate in sulfuric acid or Fremy's salt. orgsyn.org

Nucleophilic Substitution Reactions in the Synthesis of Related Compounds

While direct nucleophilic aromatic substitution on the phenol ring is generally difficult due to the electron-rich nature of the ring, the phenol's hydroxyl group can act as an excellent nucleophile after deprotonation. sarthaks.com

The most prominent nucleophilic substitution reaction involving phenols is the Williamson ether synthesis . gold-chemistry.orgwikipedia.org This reaction proceeds via an Sₙ2 mechanism to form ethers. wikipedia.orgyoutube.com The process involves two steps:

Deprotonation : this compound is treated with a base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form the corresponding 3-ethyl-5-methylphenoxide ion. chemistrysteps.comorganic-synthesis.com This deprotonation makes the oxygen atom a potent nucleophile. chemistrysteps.com

Nucleophilic Attack : The phenoxide ion then attacks a primary alkyl halide or tosylate (e.g., ethyl iodide, methyl bromide) in an Sₙ2 reaction, displacing the halide and forming an alkyl aryl ether. gold-chemistry.orgwikipedia.orgrsc.org

For example, the reaction of the sodium salt of this compound with ethyl iodide would yield 1-ethoxy-3-ethyl-5-methylbenzene. The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions. wikipedia.org

Exploration of Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. This class of compounds is of significant interest in various fields, including medicinal chemistry and materials science. However, a specific exploration of Schiff base derivatives originating from this compound appears to be an uncharted area of research. The general synthesis of Schiff bases involves the reaction of a carbonyl compound with a primary amine, often under acid catalysis, to form an imine.

General Reaction Scheme for Schiff Base Formation:

While numerous studies detail the synthesis and characterization of Schiff bases from a wide array of phenols, specific literature detailing the reaction of this compound with primary amines and a carbonyl source to form its corresponding Schiff base derivatives is not found. Consequently, no experimental data, such as reaction yields, melting points, or spectroscopic characterization (FT-IR, NMR), for Schiff bases of this compound can be presented.

Synthesis of Deuterated Analogs (e.g., d3-3-Ethyl-5-methylphenol)

Deuterated analogs of organic compounds are invaluable tools in mechanistic studies, metabolic research, and as internal standards in analytical chemistry. The synthesis of a deuterated analog like d3-3-Ethyl-5-methylphenol would likely involve the introduction of deuterium (B1214612) atoms at specific positions, for instance, on the methyl or ethyl group, or on the aromatic ring. This could be achieved through various methods, such as using deuterated starting materials or through hydrogen-deuterium exchange reactions on the final compound.

Despite the utility of such labeled compounds, a search of the scientific literature does not yield any specific methods or experimental details for the synthesis of deuterated analogs of this compound. Standard methods for deuterium labeling exist, but their specific application to this compound, including reaction conditions, efficiency of deuterium incorporation, and characterization of the final product, has not been documented.

Reaction Mechanisms and Kinetics of this compound and its Derivatives

Understanding the reaction mechanisms and kinetics is fundamental to controlling chemical reactions and designing new synthetic pathways. For this compound, this would involve studying how the ethyl and methyl substituents, along with the hydroxyl group, influence the reactivity and regioselectivity of various chemical transformations.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The hydroxyl (-OH), ethyl (-CH₂CH₃), and methyl (-CH₃) groups on the this compound ring are all activating, ortho- and para-directing groups. The interplay of their directing effects would determine the regioselectivity of EAS reactions such as halogenation, nitration, or Friedel-Crafts reactions.

A mechanistic investigation would involve identifying the major and minor products of such reactions and rationalizing their formation based on the electronic and steric effects of the substituents. This would typically involve detailed product analysis using techniques like GC-MS and NMR spectroscopy, as well as computational studies to model the reaction intermediates and transition states. However, specific mechanistic studies on the electrophilic aromatic substitution of this compound are not reported in the available literature. Therefore, no specific data on product distribution or mechanistic pathways can be provided.

The phenolic hydroxyl group makes this compound susceptible to oxidation. The alkyl side chains can also be oxidized under certain conditions. For instance, oxidation with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) could potentially lead to the formation of a quinone-type structure or oxidation of the alkyl groups to carboxylic acids. Conversely, reduction of the aromatic ring would require harsh conditions due to its inherent stability.

While the general principles of phenol and alkylbenzene oxidation are well-established, specific studies detailing the oxidation-reduction pathways of this compound, including the identification of reaction intermediates and final products under various conditions, are absent from the scientific record.

Kinetic analysis provides quantitative data on reaction rates, allowing for the determination of rate laws and activation energies. Such studies are crucial for optimizing reaction conditions and understanding reaction mechanisms. A kinetic analysis of the formation of derivatives of this compound would involve monitoring the concentration of reactants and products over time under varying conditions (e.g., temperature, concentration, catalyst).

Unfortunately, no kinetic data for the formation of any derivatives of this compound, including Schiff bases or products of electrophilic substitution, have been published. This lack of information prevents a quantitative discussion of the reactivity of this compound.

Advanced Analytical Characterization Techniques for 3 Ethyl 5 Methylphenol in Research

Chromatographic Separations in Complex Matrices

Chromatography is a fundamental technique for separating 3-ethyl-5-methylphenol from other components within a sample. The choice between liquid and gas chromatography is often dictated by the sample matrix, the required sensitivity, and the specific research goals.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds like this compound. Method development is crucial for achieving desired separation and sensitivity. A common approach for this compound is reverse-phase (RP) HPLC. sielc.com

Optimization of an RP-HPLC method involves several key parameters:

Mobile Phase Selection: The choice of solvents and additives is critical. A typical mobile phase for separating this compound consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.com The ratio of these solvents is adjusted to control the retention time and resolution.

pH Control: The addition of an acid, such as phosphoric acid, to the mobile phase can suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is used instead of phosphoric acid. sielc.com

Stationary Phase: A C18 column is frequently used as the stationary phase in reverse-phase chromatography, providing a non-polar surface that interacts with the analyte.

Detector Selection: UV detectors are commonly used for HPLC analysis of phenols, as the aromatic ring absorbs UV light. sigmaaldrich.com The wavelength is set to maximize the analyte's absorbance while minimizing interference from the matrix.

The scalability of HPLC methods allows them to be adapted for preparative separation, enabling the isolation of pure this compound for further research. sielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Newcrom R1 (Reverse-Phase) | Provides a stationary phase for separation. |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | Elutes the compound from the column; acid improves peak shape. |

| Detection | UV/Vis Absorbance | Quantifies the compound based on light absorption. |

| Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient changes over time to improve separation of complex mixtures. |

This table is based on a described method for this compound analysis. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. matec-conferences.org It combines the excellent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. matec-conferences.org

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column containing a stationary phase. The choice of column is critical for resolving individual phenolic compounds from complex air matrices. matec-conferences.org As each compound elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). nist.govnist.gov

Identification: The resulting mass spectrum is a unique fragmentation pattern that serves as a "fingerprint" for the compound. By comparing the obtained spectrum with a reference library, such as that from the National Institute of Standards and Technology (NIST), a confident identification of this compound can be made. nist.gov

Quantification: For quantitative analysis, the instrument is operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored. This increases sensitivity and selectivity. The area of the chromatographic peak is proportional to the amount of the compound in the sample. A calibration curve is constructed using standards of known concentrations to accurately quantify the analyte. epa.gov

For certain applications, derivatization may be employed to improve the volatility and chromatographic behavior of phenols. However, underivatized analysis by GC with a Flame Ionization Detector (FID) is also common. epa.gov

Table 2: Predicted GC-MS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | |

| Monoisotopic Mass | 136.0888 Da | |

| Ionization Energy | 70 eV | |

| Instrument Type | Single Quadrupole |

This data is from a predicted spectrum and should be used as a guide, requiring experimental confirmation.

Utilization of Ultra-Performance Liquid Chromatography (UPLC) in Research

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically less than 2 µm), which requires operation at much higher pressures than conventional HPLC. researchgate.net This technology offers several key advantages for the analysis of this compound in research settings. researchgate.net

The primary benefits of UPLC include:

Increased Speed: UPLC can dramatically reduce analysis times, often by a factor of up to 10, compared to traditional HPLC. ijsrtjournal.com This allows for higher sample throughput, which is particularly valuable in pharmaceutical development and quality control.

Enhanced Resolution: The smaller particle size leads to sharper and narrower peaks, providing superior separation efficiency and the ability to resolve complex mixtures. researchgate.netijsrtjournal.com

Improved Sensitivity: The sharper peaks result in a greater peak height for a given concentration, leading to lower detection limits. researchgate.netijsrtjournal.com When coupled with mass spectrometry (UPLC-MS), the increased peak concentrations can enhance source ionization efficiency, further boosting sensitivity. ijsrtjournal.com

These advantages make UPLC an invaluable tool for research applications involving this compound, such as impurity profiling, metabolite identification, and pharmacokinetic studies, where speed and the ability to detect trace-level compounds are critical. sielc.comresearchgate.netijsrtjournal.com

Spectroscopic and Spectrometric Analysis in Structural Elucidation

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure. For an unambiguous identification of this compound, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, ¹H NMR spectroscopy can confirm the identity and specific arrangement of atoms.

The ¹H NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule:

Aromatic Protons: The protons on the benzene (B151609) ring will appear as distinct signals in the aromatic region of the spectrum, and their splitting patterns will confirm their relative positions (meta to each other).

Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, confirming their connectivity.

Methyl Group Proton: The isolated methyl group attached to the ring will appear as a singlet.

Hydroxyl Proton: The phenolic hydroxyl (-OH) proton will appear as a singlet, which may be broad and its chemical shift can be concentration-dependent.

The integration (area under the peak) of each signal is proportional to the number of protons it represents, further confirming the structure. Data for a ¹H NMR spectrum of this compound is available in public databases. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. ucdavis.edunsf.gov When a sample of this compound is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, corresponding to their vibrational modes. ucdavis.edu

The resulting FTIR spectrum displays these absorptions as peaks. For this compound, the key characteristic peaks would confirm the presence of its defining functional groups. The NIST Chemistry WebBook contains reference IR spectra for this compound. nist.gov

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching, broad | ~3600 - 3200 |

| Aromatic C-H | Stretching | ~3100 - 3000 |

| Aliphatic C-H | Stretching (in ethyl and methyl groups) | ~2960 - 2850 |

| Aromatic C=C | Ring Stretching | ~1600 and ~1475 |

| C-O | Stretching | ~1260 - 1000 |

This table represents typical wavenumber ranges for the indicated functional groups.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for the structural elucidation of this compound. When subjected to electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. The molecular ion (M+) peak for this compound appears at a mass-to-charge ratio (m/z) of 136, corresponding to its molecular weight. nih.govnist.govnist.gov

The fragmentation pattern is characterized by several key ions. The most abundant fragment, known as the base peak, is observed at m/z 121. This peak results from the loss of a methyl group (CH₃) from the molecular ion, a common fragmentation pathway for alkylphenols known as benzylic cleavage. This process is favored due to the stability of the resulting ion. Other significant fragments are observed at m/z 91 and m/z 77. nih.gov The ion at m/z 91 is characteristic of a tropylium (B1234903) ion, formed through rearrangement of the benzyl (B1604629) cation, while the m/z 77 peak corresponds to the phenyl cation, resulting from further fragmentation. nih.gov Analysis of these patterns is essential for confirming the compound's identity in complex samples.

Table 1: Prominent Mass Spectrometry Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment |

|---|---|---|

| 136 | 54.55 | [C₉H₁₂O]⁺ (Molecular Ion) |

| 121 | 99.99 | [M - CH₃]⁺ (Base Peak) |

| 91 | 23.55 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 22.49 | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from PubChem and NIST Mass Spectrometry Data Center. nih.govnist.gov

Application of Advanced Sample Preparation Methods in Bio-oil Analysis

Bio-oil is a highly complex mixture of organic compounds derived from biomass pyrolysis, containing acids, aldehydes, ketones, and a significant phenolic fraction. researchgate.net Due to this complexity, direct analysis is often challenging. Advanced sample preparation methods are therefore critical to isolate, fractionate, and enrich target analytes like this compound before instrumental analysis, ensuring accurate identification and quantification.

Adsorption Chromatography for Polarity Fractionation

Adsorption chromatography is widely used to separate the components of bio-oil into fractions based on their polarity. In this technique, the bio-oil sample is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. Compounds with different polarities interact with the stationary phase to varying degrees. Non-polar compounds elute first, followed by compounds of increasing polarity. This allows for the separation of the highly polar phenolic fraction, which includes this compound, from other less polar or more polar constituents of the bio-oil, reducing matrix interference in subsequent analyses.

Solvent Extraction and Supercritical Fluid Extraction Techniques

Solvent extraction is a fundamental method for separating phenolic compounds from bio-oil. usm.my

Liquid-Liquid Extraction (LLE) : This technique partitions compounds between two immiscible liquid phases. For phenolic extraction, a common approach involves dissolving the bio-oil in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and then extracting the phenolic compounds into an aqueous phase. researchgate.netusm.my

Reactive Extraction : This is a more selective form of LLE. An alkaline aqueous solution, such as sodium hydroxide (B78521) (NaOH), is used to react with the acidic phenols, converting them into water-soluble phenolate (B1203915) salts. researchgate.netgoogle.com This allows them to be efficiently separated from the non-acidic components of the bio-oil, which remain in the organic phase. researchgate.net The phenols can then be recovered by acidifying the aqueous phase. google.com

Supercritical Fluid Extraction (SFE) : This advanced technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov By manipulating temperature and pressure, the solvating power of supercritical CO₂ can be finely tuned to selectively extract specific classes of compounds. SFE is considered a green technology due to the non-toxic and easily removable nature of CO₂, and it can be highly effective for the recovery of phenolic compounds from bio-oil. nih.gov

Gel Permeation Chromatography for Molecular Size Separation

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their hydrodynamic volume or molecular size. In bio-oil analysis, GPC is employed to separate the large, high-molecular-weight molecules, such as lignin-derived oligomers, from smaller molecules like this compound. This is crucial because the larger molecules can interfere with chromatographic analysis and contaminate instrument systems. By removing these macromolecules, a cleaner fraction containing the target monomeric phenols is obtained, leading to improved analytical results.

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for Gas Chromatography (GC). Phenols, including this compound, can have poor peak shapes and may be thermally unstable in a GC system. Derivatization addresses these issues by converting the polar hydroxyl (-OH) group into a less polar, more stable functional group.

Common derivatization techniques for phenols include:

Methylation : Using reagents like diazomethane (B1218177) to convert the phenol (B47542) into its corresponding anisole (B1667542) (methyl ether). This increases volatility and improves chromatographic behavior. epa.gov

Etherification : Reacting the phenol with a reagent such as α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to form a pentafluorobenzyl ether derivative. epa.gov This not only improves volatility but also introduces an electrophoric group, significantly enhancing sensitivity for detection by an Electron Capture Detector (ECD). epa.gov

Table 2: Summary of Sample Preparation Techniques for Bio-oil Analysis

| Technique | Principle of Separation | Application for this compound |

|---|---|---|

| Adsorption Chromatography | Polarity | Isolates the phenolic fraction from other bio-oil components. |

| Solvent Extraction (LLE) | Differential solubility | Partitions phenols into a separate liquid phase. |

| Reactive Extraction | Chemical reactivity (acid-base) | Selectively isolates acidic phenols as water-soluble salts. |

| Supercritical Fluid Extraction | Selective solvation | Extracts phenols using a tunable, environmentally benign solvent. |

| Gel Permeation Chromatography | Molecular size | Removes large interfering molecules (e.g., oligomers). |

Theoretical and Computational Chemistry Studies of 3 Ethyl 5 Methylphenol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds. For 3-ethyl-5-methylphenol, such studies would provide invaluable insight into its electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state geometry and electronic structure of molecules. A DFT analysis of this compound would typically involve selecting a functional (e.g., B3LYP) and a basis set to calculate the lowest energy conformation of the molecule. This process yields optimized bond lengths, bond angles, and dihedral angles.

However, a specific DFT study detailing the optimized geometry and electronic structure for this compound has not been identified in the reviewed scientific literature. While DFT has been applied to various other substituted phenols, the specific outputs for this compound remain unpublished. wiley.com

HOMO-LUMO Analysis and Band Gap Energy Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap often suggests higher reactivity. edu.krdnih.gov

A detailed analysis of the HOMO-LUMO energies and the resulting band gap for this compound would quantify its reactivity, electron-donating, and electron-accepting capabilities. Despite the common application of this analysis to phenolic compounds, specific calculated values for the HOMO, LUMO, and band gap energy of this compound are not available in published research.

Calculation of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is valuable for predicting how a molecule will interact with other chemical species. For this compound, an MEP map would identify the reactive sites, particularly around the hydroxyl group and the aromatic ring.

A search of scientific literature did not yield any studies that have calculated and published an MEP map specifically for this compound.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, including conformational changes in different environments. An MD study of this compound could reveal the rotational behavior of the ethyl and hydroxyl groups and how intermolecular interactions, such as hydrogen bonding, influence its conformational landscape in various solvents. chemrxiv.orgnih.govmdpi.com

Despite the utility of this technique, there are no specific published MD simulation studies focused on the conformational behavior of this compound.

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. These studies are essential for designing new molecules with desired properties.

Prediction of Bioavailability and Rule-of-Five Compliance

In the realm of computational chemistry, the prediction of a molecule's pharmacokinetic properties is a critical step in assessing its potential as a therapeutic agent. For this compound, computational tools and established guidelines like Lipinski's Rule of Five are employed to forecast its oral bioavailability.

Lipinski's Rule of Five stipulates that for a compound to likely be orally bioavailable, it should generally not violate more than one of the following criteria: a molecular weight of less than 500 daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Based on computational predictions, this compound adheres to these guidelines, suggesting a favorable profile for oral absorption. foodb.canih.gov Its predicted physicochemical properties are summarized in the table below. The data indicates that the molecule's size, lipophilicity, and hydrogen bonding capacity fall within the ranges associated with good bioavailability.

| Property | Predicted Value | Source | Rule of Five Compliance |

|---|---|---|---|

| Molecular Weight | 136.19 g/mol | nih.gov | Yes (<500) |

| logP | 2.91 - 3.14 | foodb.ca | Yes (≤5) |

| Hydrogen Bond Donors | 1 | foodb.ca | Yes (≤5) |

| Hydrogen Bond Acceptors | 1 | foodb.ca | Yes (≤10) |

| Bioavailability | Yes | foodb.ca | - |

Computational Approaches to Study Interactions with Biological Targets

While specific computational studies detailing the interaction of this compound with biological targets are not extensively documented in publicly available literature, several well-established computational methodologies can be employed to predict and analyze such interactions. These approaches are crucial for identifying potential protein targets and understanding the molecular basis of the compound's activity.

Molecular Docking: This technique could be used to predict the preferred binding orientation of this compound to a specific biological target, such as an enzyme or receptor. For instance, in studies of other phenolic compounds, molecular docking has been utilized to investigate their binding mechanisms with various proteins. researchgate.netresearchgate.net This method would allow for the visualization of potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues in the target's binding site.

Virtual Screening: To identify potential biological targets for this compound, virtual screening of large libraries of protein structures could be performed. wikipedia.org This high-throughput computational method would "dock" the this compound molecule against numerous proteins to identify those with the highest binding affinities, thereby prioritizing them for further experimental investigation. This approach has been successfully used to identify potential drug candidates from natural phenolic compounds. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. jst.go.jpnih.gov By analyzing a dataset of substituted phenols with known activities, a QSAR model could be constructed to predict the biological activity of this compound. nih.gov These models often use physicochemical descriptors such as lipophilicity (logP), electronic properties, and steric parameters to establish a mathematical relationship with the observed biological effect.

The application of these computational methods would provide valuable insights into the potential biological targets of this compound and the molecular determinants of its interactions, guiding future experimental research.

Biological and Biomedical Research Applications and Implications of 3 Ethyl 5 Methylphenol

Microbial Degradation and Biotransformation Pathways

The microbial breakdown of alkylphenols such as 3-ethyl-5-methylphenol is a key area of environmental research, focusing on how microorganisms can be used to remediate contaminated sites. Pseudomonas species, in particular, have been identified as effective in degrading these compounds.

Research has shown that certain strains of Pseudomonas are capable of metabolizing a variety of alkylphenols. For instance, a non-fluorescent Pseudomonas species has been observed to completely oxidize this compound. This metabolic capability is part of the broader capacity of Pseudomonas to utilize various hazardous organic compounds as substrates for growth. The initial step in the bacterial degradation of alkylphenols by Pseudomonas often involves the oxidation of the phenol (B47542) into an alkylcatechol. This is followed by the meta-cleavage of the aromatic ring, a common strategy in the breakdown of aromatic compounds.

During the degradation of this compound by Pseudomonas, specific intermediate compounds are formed. Studies have identified alkyl-substituted 3-hydroxybenzoic acids and alkyl-substituted gentisic acids as products of this metabolic process. The formation of these intermediates is a crucial step in the pathway that ultimately leads to the complete breakdown of the parent compound.

The enzymatic machinery of bacteria is central to the degradation of complex organic molecules. While the specific isoform Cytochrome P450 1A2 is primarily associated with human metabolism, the broader family of cytochrome P450 (CYP450) monooxygenases plays a significant role in bacterial metabolism of xenobiotics. In bacteria, these enzymes are involved in catalyzing a wide range of chemical transformations, including the hydroxylation of unactivated C-H bonds, a key step in the breakdown of compounds like alkylphenols.

In Pseudomonas species, CYP450 monooxygenase systems have been shown to be involved in the degradation of diverse and complex organic pollutants. These enzyme systems typically require a reductase and an iron-sulfur protein to function. Their role is to initiate the degradation process by introducing an oxygen atom into the substrate, making it more susceptible to further breakdown. For example, in Pseudomonas putida, a cytochrome P450 system is essential for the degradation of bisphenol A (BPA), another phenolic compound. The inhibition of this CYP450 system significantly reduces the degradation efficiency, highlighting its critical role. While direct evidence for a specific bacterial CYP450 enzyme in the metabolism of this compound is not detailed in the available research, the established role of this enzyme family in the degradation of other alkylphenols by Pseudomonas strongly suggests their involvement. The initial oxidation of alkylphenols to alkylcatechols is often carried out by multicomponent phenol hydroxylases, which can be part of the diverse family of bacterial monooxygenases that includes cytochrome P450 enzymes.

Sensory Science Research and Aroma Characterization

This compound is a significant contributor to the aroma profiles of various foods, particularly those that have undergone a smoking process. Sensory science research has focused on characterizing its specific odor attributes and determining how its perception changes with concentration.

The way an aroma compound is perceived is highly dependent on its concentration. For this compound, as the concentration increases, its odor characteristics generally become more intense. Research has shown that at different concentrations, not only does the intensity of the perceived aroma change, but the descriptive attributes can also vary.

While a specific numerical odor detection threshold for this compound in water or air is not consistently reported in the reviewed literature, the thresholds for related phenolic compounds can provide some context. For instance, the odor detection threshold for 3-methylphenol (m-cresol) has been reported to be very low, in the range of nanograms per liter of air. It is generally observed that the arrangement of alkyl substituents on the phenol ring significantly influences the odor detection threshold.

The following table details the odor profile of this compound at various concentrations, as described by a trained sensory panel.

| Concentration | Odor Attributes |

|---|---|

| Low Concentration | Smoky |

| Medium Concentration | Smoky, Woody |

| High Concentration | Smoky, Woody, Acrid, Pungent |

Lexicon Development for Sensory Attributes

A sensory lexicon is a standardized set of vocabulary used by trained panelists to describe the sensory attributes of a product. mdpi.com This tool is fundamental in descriptive sensory analysis, which is a powerful method for capturing a product's characteristics based on perceived attributes and their intensities. mdpi.comresearchgate.net The development of a lexicon is a crucial step in this process, facilitating clear communication between sensory scientists, product developers, and technicians. nih.gov

The process involves panelists evaluating a wide range of samples to generate descriptive terms for aroma, flavor, texture, and mouthfeel. mdpi.com These terms must be non-hedonic (not based on preference), complete, and extensive. mdpi.com Panelists then define the terms, develop standardized evaluation procedures, and select physical references to clarify and anchor the terms on an intensity scale. mdpi.com For example, in developing a lexicon for "green" characteristics, terms like "green-unripe," "green-grassy/leafy," and "green-fruity" might be defined using references such as green banana, spinach, and green apple, respectively. mdpi.com Such lexicons have been developed for a wide array of food products, including goji berry pulp, blueberry juice, coffee, and peanut paste, proving essential for quality control, product improvement, and tracking sensory changes during shelf-life studies. mdpi.comnih.gov

Potential as a Biomarker in Metabolomics Research

Metabolomics offers a powerful approach to identifying biomarkers for disease diagnosis and progression, as well as for understanding physiological responses to diet. nih.gov In this context, this compound has emerged as a compound of interest.

This compound has been detected in various food items, specifically in breakfast cereals and other cereal products. hmdb.cafoodb.ca Although it has not been quantified in these products, its presence is consistently noted. hmdb.cafoodb.ca From a biological standpoint, it is found within the cellular membrane. hmdb.ca The detection of this compound in common food sources is the primary reason for its investigation as a potential biomarker. hmdb.cafoodb.ca

Table 1: Detection of this compound

| Source Category | Specific Product/Location | Status | Reference |

|---|---|---|---|

| Food Products | Breakfast Cereal | Detected | hmdb.cafoodb.ca |

| Cereals and Cereal Products | Detected | hmdb.cafoodb.ca |

| Biological Location | Cell Membrane | Identified | hmdb.ca |

The presence of this compound in cereals points to its potential as a biomarker for the consumption of these foods. hmdb.cafoodb.ca It is classified as an exogenous compound, meaning it originates from outside the body, primarily through the ingestion of food. hmdb.ca Its detection suggests a direct correlation with the dietary intake of products made from the Poaceae family of plants, which includes common cereals. hmdb.ca The appearance of this compound following consumption indicates its involvement in or its being a byproduct of the metabolic processes associated with the digestion of these specific food sources. hmdb.cafoodb.ca

Investigational Studies on Biological Activities (excluding dosage/administration)

Phenolic compounds are widely recognized for their diverse biological activities. nih.gov Research has extended to this compound and its structural relatives to explore their potential in various biological applications.

Antioxidants are compounds that can inhibit oxidation, often by scavenging free radicals. nih.gov The antioxidant properties of phenolic compounds are well-established and are often linked to their chemical structure. nih.gov Studies on novel phenol derivatives, such as certain 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, have shown promising antioxidant activity in laboratory assays like the DPPH radical scavenging test. nih.gov Research into the functionalization of natural phenols, such as hydroxytyrosol, has demonstrated that chemical modifications can lead to derivatives with improved antioxidant activity compared to the parent compound. nih.gov For instance, NO₂-hydroxytyrosol and certain alkyl nitrohydroxytyrosyl ethers showed enhanced or maintained antioxidant effects. nih.gov These studies underscore the principle that modifying the structure of phenolic compounds can modulate their biological activity. nih.govnih.gov

Natural phenols and their derivatives have been a significant area of research for their antimicrobial properties. nih.govnih.gov Studies have evaluated the antimicrobial activity of compounds structurally related to this compound, such as thymol and carvacrol (B1668589), and their derivatives against various bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov

Research has shown that chemical modifications to the parent phenol structure can significantly alter its antimicrobial efficacy. nih.gov For example, the creation of allyl derivatives of thymol and carvacrol resulted in a consistent increase in potency for inhibiting and killing planktonic (free-floating) bacterial cells. nih.gov However, these same derivatives exhibited a decrease in potency against bacteria organized in biofilms. nih.gov Specifically, 2-allyl derivatives of thymol and carvacrol demonstrated greater bactericidal activity against planktonic cells than the original compounds. nih.gov

Table 2: Comparative Antimicrobial Activity of Phenols and Their Derivatives Against Planktonic Bacteria

| Compound | Parent/Derivative | Target Bacteria | Finding | Reference |

|---|---|---|---|---|

| Thymol (1a) | Parent | S. epidermidis | 25.67% average reduction in growth | nih.gov |

| 2-allyl thymol (1b) | Derivative | S. epidermidis | 79.00% average reduction in growth | nih.gov |

| Carvacrol (2a) | Parent | S. epidermidis | 15.55% average reduction in growth | nih.gov |

| 2-allyl carvacrol (2b) | Derivative | S. epidermidis | 79.63% average reduction in growth | nih.gov |

| Eugenol (3a) | Parent | S. epidermidis | Exhibited a 5-log reduction after 5 hours | nih.gov |

Enzyme Inhibition Studies (e.g., JNK1 Inhibition)

While specific studies detailing the inhibitory action of this compound on c-Jun N-terminal kinase 1 (JNK1) are not extensively documented in available literature, the broader field of JNK inhibition is an active area of research for therapeutic development. JNKs are key enzymes in signaling pathways that convert extracellular stimuli into coordinated cellular responses. nih.gov The JNK signaling pathway is implicated in numerous inflammatory diseases, including inflammatory bowel disease and rheumatoid arthritis, as it regulates T cell activity and the production of pro-inflammatory cytokines. nih.gov Inhibition of the JNK pathway can lead to a decrease in the expression of these cytokines. nih.gov Research has identified various compounds that act as JNK inhibitors. For example, the inhibitor SP600125 has been shown to protect dopaminergic neurons from apoptosis and alleviate apoptosis in fetal neural stem cells in research models. nih.govoncotarget.com Other research has led to the discovery of potent and selective covalent inhibitors of JNK1, JNK2, and JNK3, which form covalent bonds with a conserved cysteine residue. nih.gov These findings highlight the therapeutic potential of targeting the JNK pathway, though direct evidence linking this compound to this specific mechanism requires further investigation.

Effects on Cellular Processes (e.g., Protein Synthesis, Membrane Disruption)

The direct effects of this compound on specific cellular processes such as protein synthesis and membrane disruption are not well-defined in current research. However, its chemical properties and classification provide some insight into its potential biological interactions. As a lipophilic organic compound and a derivative of phenol, it is expected to interact with cellular membranes. wikipedia.org The Human Metabolome Database lists this compound as being associated with the cell membrane. hmdb.ca While this indicates a likely localization, it does not specify whether this interaction leads to disruption or other alterations of membrane function. Detailed studies on its influence on the intricate machinery of protein synthesis have not been prominently reported. nih.govfrontiersin.org

Toxicological and Ecotoxicological Investigations

In vitro and in vivo Toxicity Assessments

Comprehensive toxicological data specifically for this compound is limited. However, hazard classifications and studies on structurally similar compounds provide an indication of its potential toxicity. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. nih.gov

For context, toxicity assessments on related ethylphenol and methylphenol isomers show moderate acute toxicity in animal models. A mixture of ethylphenol isomers was found to have a median lethal dose (LD50) in rats of 981 mg/kg of body weight. Similarly, the related compound thymol (2-isopropyl-5-methylphenol) has a reported oral LD50 in rats of 980 mg/kg body weight. bgrci.de Dermal toxicity for these related compounds is generally low, with an LD50 in rats greater than 2000 mg/kg body weight. bgrci.de

| Hazard Classification | GHS Code | Description |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed nih.gov |

| Skin Corrosion/Irritation | H315 | Causes skin irritation nih.gov |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage nih.gov |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation nih.gov |

| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Very toxic to aquatic life nih.gov |

Consideration of Radical-Mediated Toxicity

The role of radical-mediated pathways in the toxicity of this compound has not been specifically elucidated. However, phenolic compounds as a class are known for their ability to participate in redox reactions, which can have dual effects. Many phenol derivatives, such as butylated hydroxytoluene (BHT), are utilized as antioxidants because they can scavenge free radicals. wikipedia.org This antioxidant activity can be protective. Conversely, the metabolic activation of some phenolic compounds can lead to the formation of reactive intermediates, such as quinone methides, which are electrophiles capable of causing cellular damage and toxicity. researchgate.net The acute pulmonary toxicity of BHT in mice, for instance, has been attributed to the formation of such reactive metabolites by cytochrome P450 enzymes. researchgate.net Whether this compound exhibits significant antioxidant properties or is metabolized to reactive intermediates contributing to radical-mediated toxicity remains an area for further investigation.

Environmental Fate and Persistence Studies

Specific studies on the environmental fate and persistence of this compound are not widely available. However, its GHS classification indicates that it is very toxic to aquatic life (H400). nih.gov Phenolic compounds, in general, can be introduced into the environment through industrial and municipal sewage. The persistence of such compounds is a key factor in their environmental risk profile. Some alkylphenols are not readily biodegradable and are therefore considered potentially persistent in the environment. service.gov.uk These persistent phenols can also have a moderate potential for bioaccumulation. service.gov.uk Given its classification as an alkylphenol and its high aquatic toxicity, the environmental impact of this compound warrants careful consideration, particularly regarding its persistence and potential to accumulate in ecosystems.

Future Research Directions and Translational Perspectives

Development of Targeted Synthesis for Specific Biomedical Applications

The synthesis of substituted phenols is a cornerstone of medicinal chemistry, providing a scaffold for a vast array of therapeutic agents. nih.govoregonstate.eduresearchgate.net Future research should focus on developing highly efficient and regioselective synthetic protocols for 3-Ethyl-5-methylphenol and its derivatives. oregonstate.edu Traditional methods for phenol (B47542) synthesis can be harsh and may lack the specificity required for creating complex, biologically active molecules. nih.gov Modern synthetic strategies, such as the ipso-hydroxylation of arylboronic acids, offer a milder and more versatile route to substituted phenols. nih.govresearchgate.net

A key area of investigation will be the tailored functionalization of the this compound core to enhance its biological activity. nih.gov By introducing various functional groups onto the phenolic ring, it may be possible to modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to the development of novel drugs. For instance, the synthesis of phenol derivatives has been explored for creating new anticancer agents. nih.gov Research into the synthesis of derivatives of similar phenolic compounds, such as carvacrol (B1668589) and thymol, has yielded molecules with promising antimalarial and antileishmanial activities. nih.gov The development of a diverse library of this compound derivatives will be crucial for screening and identifying lead compounds for various therapeutic targets.

| Synthetic Approach | Potential Advantages | Relevance to this compound |

| ipso-Hydroxylation of Arylboronic Acids | Mild reaction conditions, high yields, broad substrate scope. nih.gov | Enables efficient and controlled synthesis of the core phenolic structure. |

| Tandem Hydroxylation/Bromination/Suzuki–Miyaura Coupling | Allows for the one-pot synthesis of highly substituted phenols. nih.gov | Facilitates the creation of a diverse library of derivatives for biomedical screening. |

| Nucleophilic Substitution | A versatile method for adding various functional groups to the phenolic hydroxyl group. nih.gov | Can be used to create prodrugs or modify the solubility and bioavailability of the parent compound. |

Elucidation of Comprehensive Metabolic Pathways in Biological Systems

Understanding the metabolic fate of this compound in biological systems is paramount for its potential development as a therapeutic agent or for assessing its environmental impact. As a substituted cresol (B1669610), its metabolism is likely to follow pathways similar to other cresol isomers. drugbank.comnih.govasm.org In humans, cresols are primarily metabolized in the liver, where they undergo conjugation with glucuronic acid and inorganic sulfate (B86663) before being excreted in the urine. drugbank.com

Future research should aim to identify the specific enzymes responsible for the metabolism of this compound and to characterize its primary metabolites. This could involve in vitro studies using human liver microsomes and in vivo studies in animal models. The metabolic pathways of cresols have also been studied in various microorganisms, which can be a valuable source of information for bioremediation applications. nih.govasm.orgasm.org For example, species of Pseudomonas and Bacillus stearothermophilus are known to degrade cresols through catechol intermediates via the meta-cleavage route. nih.govasm.orgasm.org A thorough understanding of these pathways will be essential for predicting the compound's half-life, potential for bioaccumulation, and any potential toxicological effects of its metabolites. nih.govresearchgate.net

| Metabolic Process | Key Enzymes/Pathways | Significance for this compound |

| Phase II Conjugation (in humans) | Glucuronosyltransferases, Sulfotransferases. drugbank.com | Determines the rate of elimination and potential for systemic exposure. |

| Microbial Degradation | Catechol 2,3-oxygenase, 2-hydroxymuconic semialdehyde hydrolase. asm.org | Informs on the environmental fate and potential for bioremediation. |

| Formation of Primary Metabolites | Cytochrome P450 enzymes. | Identification of metabolites is crucial for assessing potential toxicity. |

Advanced Computational Modeling for Drug Discovery and Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of a compound's biological activity and pharmacokinetic properties before it is synthesized. nih.govacs.orgcbirt.net For this compound, quantitative structure-activity relationship (QSAR) studies could be employed to correlate its structural features with its biological activity. nih.govtandfonline.comnih.govnih.gov By developing robust QSAR models, it would be possible to predict the activity of novel derivatives and to prioritize the synthesis of the most promising candidates. tandfonline.comnih.gov

Molecular docking simulations could be used to investigate the potential binding of this compound and its derivatives to specific biological targets, such as enzymes or receptors. nih.gov This would provide valuable insights into the compound's mechanism of action and could guide the design of more potent and selective inhibitors. Furthermore, computational methods can be used to predict the metabolic fate of this compound, including the identification of potential metabolites and the enzymes responsible for their formation. acs.org The use of density functional theory (DFT) and other quantum chemical calculations can help to elucidate reaction mechanisms and predict the reactivity of the compound. acs.orgmdpi.com

| Computational Method | Application | Potential Outcome for this compound |

| QSAR | Predicting biological activity based on chemical structure. tandfonline.comnih.gov | Identification of key structural features for desired biological effects. |

| Molecular Docking | Simulating the binding of a ligand to a biological target. nih.gov | Elucidation of potential mechanisms of action and identification of new therapeutic targets. |

| DFT Calculations | Predicting reaction pathways and molecular properties. acs.orgmdpi.com | Understanding metabolic stability and designing derivatives with improved properties. |

Exploration of this compound and Derivatives in Advanced Materials Science

Phenolic compounds have long been used as building blocks for a wide range of materials, including polymers and resins. youtube.comwikipedia.orgtaylorandfrancis.com The unique structure of this compound, with its combination of a hydroxyl group and alkyl substituents on the aromatic ring, makes it an interesting candidate for the development of new materials with tailored properties. Future research could explore the use of this compound as a monomer in the synthesis of novel phenolic resins. shyzchem.comgoogle.com By controlling the polymerization conditions and incorporating other monomers, it may be possible to create materials with specific thermal, mechanical, and chemical properties.

Another promising area of research is the use of phenol derivatives in the synthesis of nanoparticles. rsc.org Phenolic compounds can act as both reducing and capping agents in the formation of metal nanoparticles, allowing for control over their size, shape, and stability. rsc.org The antioxidant properties of phenols also make them attractive for use in the development of functional polymers and coatings that can prevent oxidative degradation. mdpi.com The potential applications of materials derived from this compound could range from advanced composites and adhesives to functional coatings and drug delivery systems. mdpi.comchemrxiv.org

| Material Application | Relevant Properties of Phenolic Compounds | Potential for this compound |

| Phenolic Resins | Thermal stability, chemical resistance, adhesive properties. shyzchem.comgoogle.com | Development of new thermosetting polymers with tailored properties. |

| Nanoparticle Synthesis | Reducing and capping capabilities. rsc.org | Controlled synthesis of metal nanoparticles for catalysis, sensing, and biomedical applications. mdpi.com |

| Antioxidant Polymers | Ability to scavenge free radicals. mdpi.com | Creation of materials with enhanced stability and longevity. |

Integration of Multi-Omics Data for Systems Biology Understanding